

In-Depth Technical Guide: 3-Methoxypicolinonitrile

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Compound of Interest

Compound Name: 3-Methoxypicolinonitrile

Cat. No.: B1312636

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CAS Number: 24059-89-0

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

3-Methoxypicolinonitrile, a substituted pyridine derivative, is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structural features, combining a pyridine ring, a nitrile group, and a methoxy group, make it a versatile building block for the synthesis of more complex molecules with potential biological activities. The pyridine scaffold is a common motif in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule. The electron-withdrawing nature of the nitrile group and the electronic influence of the methoxy group at the 3-position further contribute to its unique reactivity and potential as a pharmacophore. This technical guide provides a detailed overview of the physicochemical properties, synthesis, reactivity, and potential applications of **3-Methoxypicolinonitrile**, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Methoxypicolinonitrile** is essential for its application in research and synthesis. The following table summarizes its key physical and chemical characteristics.

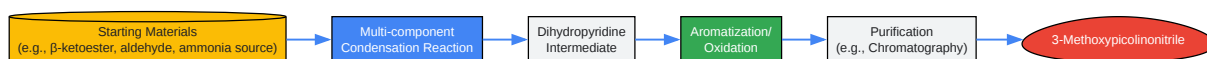
Property	Value	Reference
CAS Number	24059-89-0	
Molecular Formula	C ₇ H ₆ N ₂ O	[1][2]
Molecular Weight	134.14 g/mol	[1]
IUPAC Name	3-methoxypyridine-2-carbonitrile	[1]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
LogP	Data not available	

Synthesis and Experimental Protocols

The synthesis of substituted pyridines is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of **3-Methoxypicolinonitrile** is not readily available in the public domain, general methods for the synthesis of substituted pyridines can be adapted. One common approach involves the construction of the pyridine ring from acyclic precursors.

A potential synthetic strategy could involve a multi-component reaction, a powerful tool for the efficient construction of complex molecules. For instance, a variation of the Hantzsch pyridine synthesis or other condensation reactions could be employed.

Hypothetical Synthesis Workflow:



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A potential multi-component synthesis workflow.

General Experimental Protocol for Substituted Pyridine Synthesis (Illustrative Example):

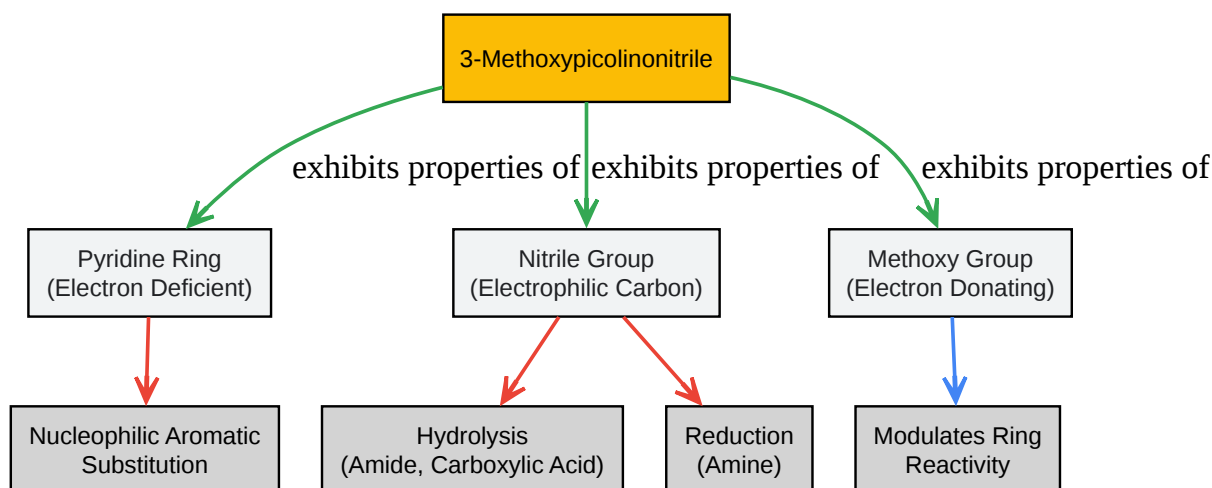
- **Reaction Setup:** A round-bottom flask is charged with a suitable solvent (e.g., ethanol, acetic acid).
- **Reagents:** The starting materials, such as a β -dicarbonyl compound, an aldehyde, and an ammonia source (e.g., ammonium acetate), are added to the flask.
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired substituted pyridine.

Chemical Reactivity

The chemical reactivity of **3-Methoxypicolinonitrile** is dictated by its functional groups: the pyridine ring, the nitrile group, and the methoxy group.

- **Pyridine Ring:** The pyridine ring is an electron-deficient aromatic system, which can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The nitrogen atom in the ring also imparts basic properties and can be protonated or alkylated.
- **Nitrile Group:** The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The 2-cyanopyridine moiety is known to be more reactive than its phenyl counterpart and can react with nucleophiles like thiols to form a thiazoline ring.^[1]
- **Methoxy Group:** The methoxy group is an electron-donating group that can influence the electron density of the pyridine ring, thereby affecting its reactivity in substitution reactions.

Logical Relationship of Reactivity:



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Functional group contributions to reactivity.

Biological Activity and Drug Development Applications

While specific biological activity data for **3-Methoxypicolinonitrile** is limited in publicly available literature, the picolinonitrile scaffold is a known pharmacophore in various drug discovery programs. Substituted pyridines are integral to a wide range of pharmaceuticals due to their ability to interact with biological targets.

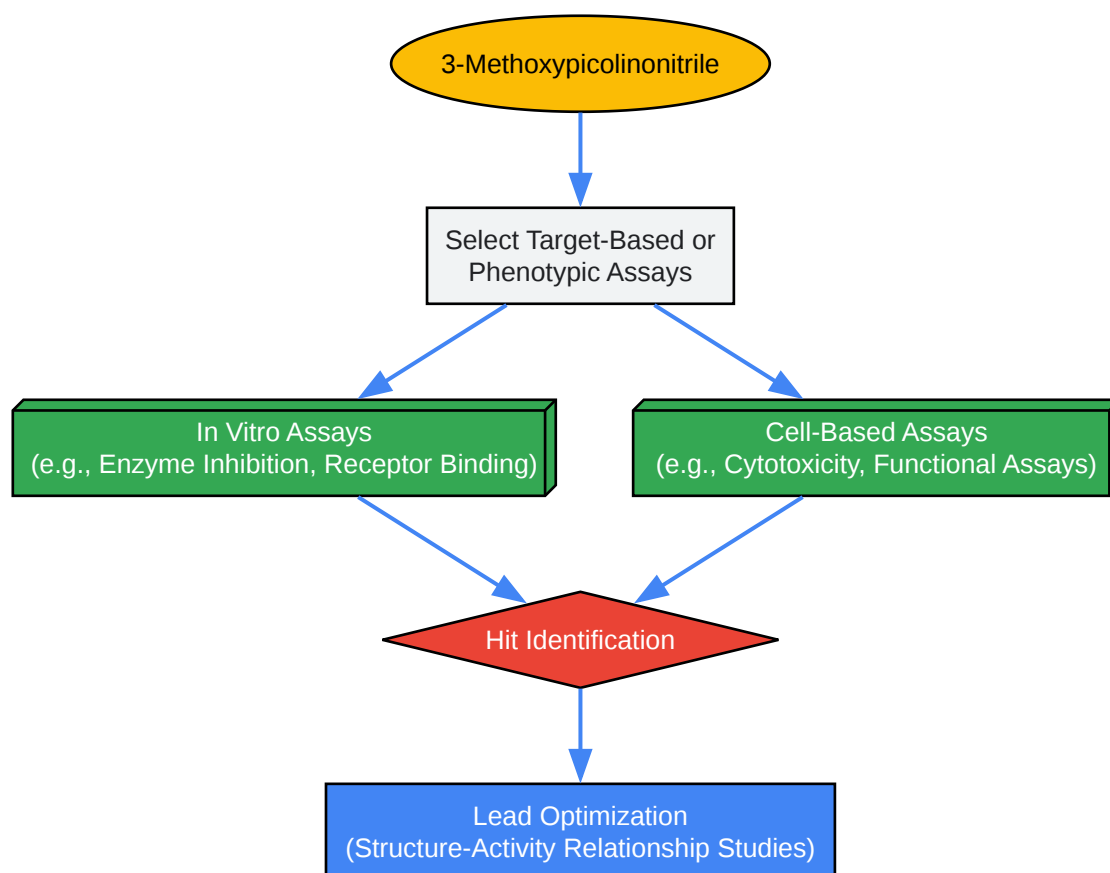
The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups that are important for binding to enzymes or receptors. The methoxy group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Given the structural similarities to other biologically active pyridine derivatives, **3-Methoxypicolinonitrile** could be investigated for a range of therapeutic areas, including but not limited to:

- **Enzyme Inhibition:** The nitrile and pyridine moieties could potentially interact with the active sites of various enzymes.

- **Receptor Modulation:** The overall structure may allow for binding to specific receptors in the central nervous system or other tissues.
- **Antimicrobial or Anticancer Activity:** Many nitrogen-containing heterocycles exhibit such properties.

General Workflow for Biological Activity Screening:



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A typical workflow for assessing biological activity.

Safety and Handling

Based on available safety data for similar compounds, **3-Methoxypicolinonitrile** should be handled with care in a laboratory setting.

Hazard Summary:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
- Skin Irritation: Causes skin irritation.[1]
- Eye Irritation: Causes serious eye irritation.[1]
- Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Safety Precautions:

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

3-Methoxypicolinonitrile is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. Its unique combination of a pyridine ring, a nitrile group, and a methoxy group provides a foundation for the development of novel compounds with diverse biological activities. While specific data on its physicochemical properties and biological functions are not extensively documented, the known reactivity of its constituent functional groups suggests a wide range of possible chemical transformations and pharmacological applications. Further research into the synthesis, reactivity, and biological evaluation of **3-Methoxypicolinonitrile** is warranted to fully explore its potential in the development of new therapeutics and other advanced materials. Researchers and drug development professionals are encouraged to consider this compound as a valuable building block in their synthetic and screening endeavors.

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